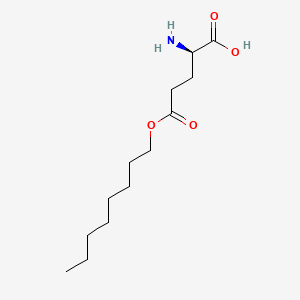

5-Octyl D-Glutamate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du D-glutamate de 5-octyle implique généralement l'estérification de l'acide D-glutamique avec de l'octanol. La réaction est catalysée par un acide, tel que l'acide sulfurique ou l'acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle du D-glutamate de 5-octyle suit des principes similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est réalisée dans de grands réacteurs. Le produit est ensuite purifié à l'aide de techniques de chromatographie ou de distillation à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

Le D-glutamate de 5-octyle subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction :

Réactifs et conditions courants

Hydrolyse : Eau ou solutions aqueuses contenant des estérases.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits formés

Hydrolyse : D-glutamate libre et octanol.

Oxydation et réduction : Divers dérivés oxydés ou réduits du D-glutamate de 5-octyle.

Substitution : Dérivés substitués du D-glutamate de 5-octyle.

4. Applications de la recherche scientifique

Le D-glutamate de 5-octyle a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le principal mécanisme d'action du D-glutamate de 5-octyle implique l'hydrolyse de la liaison ester par des estérases cytoplasmiques, libérant du D-glutamate libre. Le D-glutamate participe ensuite à diverses voies métaboliques, notamment la synthèse des protéines et la régulation des neurotransmetteurs . Les cibles moléculaires et les voies impliquées comprennent les récepteurs et les transporteurs du glutamate, qui jouent un rôle crucial dans la signalisation cellulaire et le métabolisme .

Applications De Recherche Scientifique

Chemical Properties and Mechanism

5-Octyl D-Glutamate, with the molecular formula and a molecular weight of 259.34 g/mol, is known for its ability to act as a stable cell-permeable molecule . Upon digestion by cytoplasmic esterase enzymes, it generates free D-glutamate, which is crucial for metabolic processes, including the production of metabolic precursors such as α-ketoglutarate .

Biological and Pharmacological Applications

-

Neurotransmission Studies :

- D-glutamate plays a role in neurotransmission and is involved in synaptic plasticity. Research indicates that this compound can be used to study the modulation of glutamatergic signaling pathways, which are essential for learning and memory processes.

- Metabolic Research :

- Potential Therapeutic Uses :

Table 1: Summary of Key Studies Involving this compound

Safety Assessments

Safety evaluations are crucial for any compound intended for research or therapeutic use. In recent assessments, this compound has been tested for mutagenicity and toxicity:

- Genotoxicity Studies : In vitro assays have shown that the compound does not induce significant chromosomal aberrations or mutations in tested cell lines .

- Toxicological Evaluations : Oral toxicity studies indicate that this compound has a high safety profile with no adverse effects observed at tested doses .

Mécanisme D'action

The primary mechanism of action of 5-Octyl D-glutamate involves the hydrolysis of the ester bond by cytoplasmic esterases, releasing free D-glutamate. D-glutamate then participates in various metabolic pathways, including protein synthesis and neurotransmitter regulation . The molecular targets and pathways involved include glutamate receptors and transporters, which play crucial roles in cellular signaling and metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

L-glutamate de 5-octyle : Structure similaire mais contient l'isomère L de l'acide glutamique.

α-cétoglutarate de 5-octyle : Autre dérivé de l'acide glutamique avec un groupe fonctionnel cétone.

Composés polyglutamylés : Composés auxquels sont attachés plusieurs résidus glutamate, souvent présents dans des protéines telles que la tubuline.

Unicité

Le D-glutamate de 5-octyle est unique en raison de sa stabilité et de sa perméabilité cellulaire, ce qui permet de l'utiliser dans diverses applications de recherche. Sa capacité à générer du D-glutamate libre lors de l'hydrolyse en fait un outil précieux pour l'étude du métabolisme des acides aminés et de l'activité enzymatique .

Activité Biologique

5-Octyl D-Glutamate, a derivative of glutamate, has garnered attention for its potential biological activities, particularly in neuropharmacology and cellular signaling. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

This compound (CAS 149332-65-0) is a long-chain fatty acid derivative of glutamate, which is known to play a critical role in neurotransmission. The compound is characterized by its ability to influence the levels of cytoplasmic D-glutamate, thus impacting various cellular functions.

Mechanism of Action:

- Receptor Activation: this compound acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are involved in synaptic plasticity and neurotransmitter release. Activation of these receptors can lead to intracellular signaling cascades that modulate neuronal excitability and synaptic transmission .

- Influence on Neurotransmitter Levels: By increasing cytoplasmic D-glutamate levels, the compound may enhance synaptic transmission and neuroprotective effects in various neurological contexts .

Pharmacological Properties

The pharmacological profile of this compound includes several notable effects:

- Neuroprotective Effects: Studies suggest that compounds similar to this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions like ischemic stroke where glutamate toxicity can exacerbate neuronal damage .

- Potential Therapeutic Applications: Due to its receptor activity, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating glutamatergic signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Neuroprotective Studies:

- Genotoxicity Assessment:

- Pharmacological Testing:

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(2R)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.